7-(4-fluorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(4-FLUOROPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex heterocyclic compound that belongs to the class of pyrimidodiazines. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which significantly influence its chemical and physical properties. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a condensation reaction between a suitable diamine and a diketone.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced via nucleophilic substitution reactions using reagents such as fluorobenzene and trifluoromethyl iodide.
Cyclization: The final step involves cyclization to form the pyrimidodiazine ring system under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(4-FLUOROPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The exact pathways may involve inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
- 4,4-Bis(trifluoromethyl)-2,2-bipyridine
Comparison
Compared to similar compounds, 7-(4-FLUOROPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups. These groups enhance its chemical stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H11F7N4O2 |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H11F7N4O2/c21-11-8-6-10(7-9-11)14-28-15-13(18(30-14,19(22,23)24)20(25,26)27)16(32)29-17(33)31(15)12-4-2-1-3-5-12/h1-9H,(H,28,30)(H,29,32,33) |
InChI Key |
RJDRIEWERHSMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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